molecular formula C13H15NO2 B1444916 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid CAS No. 1306037-29-5

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid

Cat. No.: B1444916
CAS No.: 1306037-29-5
M. Wt: 217.26 g/mol
InChI Key: VHFCWATYQREKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid (CAS 1306037-29-5) is a high-purity chemical reagent serving as a critical scaffold in modern antimicrobial research and drug discovery. This compound, with a molecular formula of C 13 H 15 NO 2 and a molecular weight of 217.26 g/mol, is characterized by its unique bicyclic structure, which provides a rigid, three-dimensional framework valuable for exploring novel biological space . Its primary research application is as a key intermediate in the structure-activity relationship (SAR) studies of novel antibacterial agents, particularly against drug-resistant Gram-positive bacteria. This compound has been specifically investigated as a core structural analog in the development of potent N-(1,3,4-oxadiazol-2-yl)benzamide class inhibitors . Research indicates that such analogs are designed to inhibit the biosynthesis of lipoteichoic acid (LTA) in pathogens like Staphylococcus aureus (MRSA), a critical polymer for bacterial growth, cell wall physiology, and virulence . By targeting this pathway, researchers are exploring new mechanisms to combat multi-drug resistant bacterial strains, including methicillin- and vancomycin-resistant staphylococci and enterococci, for which new therapeutic entities are urgently needed . Supplied with a purity of ≥98% and stored at 2-8°C, this product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCWATYQREKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Derivatives of 2-Azabicyclo[2.2.1]heptane

One of the main approaches involves preparing derivatives of 2-azabicyclo[2.2.1]heptane, followed by functional group transformations to introduce the benzoic acid moiety.

  • The general synthetic route starts with the preparation of 2-azabicyclo[2.2.1]heptane derivatives bearing substituents on the nitrogen or carbon atoms.
  • These derivatives can be obtained by bis-hydroxylation of suitable precursors using oxidants such as potassium permanganate, osmium tetroxide (OsO4) in the presence of N-methylmorpholine oxide or triethylamine oxide, or ruthenium oxide (RuO4) generated in situ with periodates or hypochlorites.
  • Oxidation conditions typically use hydro-organic media such as water-tert-butanol or water-acetone mixtures to facilitate selective functionalization.
  • Protection of the lactam nitrogen is sometimes required during oxidation to prevent side reactions.

Palladium-Catalyzed Aminoacyloxylation of Cyclopentenes

A modern catalytic method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly construct oxygenated 2-azabicyclo[2.2.1]heptane frameworks:

  • This method allows efficient synthesis of oxygenated azabicycloheptanes with a broad substrate scope.
  • The reaction proceeds via palladium catalysis, enabling simultaneous formation of the bicyclic system and introduction of oxygen-containing functional groups.
  • The products can be further elaborated to include benzoic acid substituents via subsequent functional group transformations.

Multi-Step Synthesis Involving Bromination, Suzuki Coupling, and Ester Hydrolysis

Another elaborated synthetic route includes:

  • Preparation of 4-bromophenylpiperidine intermediates via bromination.
  • Suzuki coupling with appropriate boronic acids to introduce the benzoic acid or its ester precursors.
  • Ester hydrolysis to yield the free benzoic acid.
  • Conversion of nortropane and isoquinuclidine derivatives to the desired bridged bicyclic amines.
  • Preparation of ester and carbamate prodrugs for enhanced properties.

This multi-step approach allows for precise control over substitution and stereochemistry.

Biotechnological and Enzymatic Methods for Enantiomeric Purity

Some methods utilize biocatalysis to obtain optically active intermediates:

  • Hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives using microorganisms such as Pseudomonas solanacearum or lipases from Candida cylindracea.
  • These enzymatic methods yield optically active amino-cyclopentene carboxylic acid derivatives, which can be chemically transformed into the target compound.
  • Chemical hydrolysis, esterification, and acetylation steps follow biocatalytic resolution to produce enantiomerically enriched intermediates.

Comparative Data Table of Preparation Methods

Methodology Key Reagents / Catalysts Advantages Limitations Reference
Bis-hydroxylation using OsO4, KMnO4, RuO4 Potassium permanganate, osmium tetroxide, ruthenium oxide High regio- and stereoselectivity; versatile oxidation Requires protection of lactam nitrogen; harsh oxidants
Palladium-catalyzed aminoacyloxylation Pd catalyst, cyclopentenes Efficient, broad substrate scope, direct bicyclic formation Requires palladium catalyst; may need further functionalization
Bromination + Suzuki coupling + hydrolysis Brominating agents, boronic acids, base Allows modular substitution; high functional group tolerance Multi-step; requires careful purification
Biocatalytic hydrolysis and enzymatic resolution Microorganisms (Pseudomonas), lipases High enantiomeric purity; mild conditions Longer reaction times; scale-up challenges

Detailed Research Findings and Notes

  • Oxidation Techniques: The use of ruthenium oxide (RuO4) generated in situ allows selective oxidation of bicyclic intermediates in water-organic solvent mixtures, enabling the formation of hydroxylated or carboxylated derivatives essential for benzoic acid attachment.

  • Palladium Catalysis: The 2023 study demonstrated that palladium-catalyzed aminoacyloxylation is a promising strategy to build complex oxygenated azabicycloheptanes that can be further functionalized to benzoic acid derivatives, offering a streamlined synthetic route.

  • Suzuki Coupling: The incorporation of the benzoic acid moiety via Suzuki coupling on brominated bicyclic amine intermediates is a reliable method for introducing aromatic substituents with control over substitution patterns.

  • Enantiomeric Purity: Enzymatic hydrolysis and microbial transformations provide optically active intermediates crucial for pharmaceutical applications, ensuring the desired stereochemistry in the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms of the compound .

Scientific Research Applications

Pharmacological Applications

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid has been studied for its interactions with various biological systems, influencing biochemical pathways by interacting with enzymes and receptors. Its potential pharmacological activities include:

  • Antidepressant Effects : The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Similar compounds have shown promise as analgesics, indicating potential pain-relieving applications.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

Research has shown that derivatives of this compound can enhance lipophilicity and bioavailability, critical factors for drug design. For instance, the methyl-substituted derivative has demonstrated improved pharmacokinetic profiles in animal models.

Enzyme Interaction Studies

The compound's ability to interact with enzymes makes it valuable in biochemical research. It has been utilized in studies examining enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways relevant to diseases such as diabetes and cancer.

Bioconjugation Applications

This compound can serve as a linker in bioconjugation techniques, allowing for the attachment of drugs or imaging agents to biomolecules, which is crucial in targeted therapy and diagnostics.

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials used in various applications, including coatings and composites.

Cosmetic Formulations

The compound's safety and efficacy profile makes it suitable for use in cosmetic formulations, particularly those aimed at skin care. It can be incorporated into topical products due to its potential moisturizing properties and ability to enhance skin penetration of active ingredients .

Mechanism of Action

The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural Analogs

The following table compares 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid with structurally related bicyclic compounds:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Benzoic acid at position 4 ~245.3 (estimated) Peptidomimetics, discontinued commercially
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Carboxylic acid at position 3 155.18 Rigid proline analog, used in peptide models
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid Acetic acid substituent 169.20 Lower acidity vs. benzoic acid derivatives
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Fluorine at position 6 165.62 Enhanced metabolic stability
Bicyclo[2.2.1]heptane-2-carboxylic acid No nitrogen in bicyclic scaffold 154.17 Non-basic, used in polymer chemistry

Key Observations :

  • Conformational Rigidity : Proline analogs like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit distinct bond angles (e.g., 109.5° vs. 104.8° in proline), altering peptide secondary structures .
  • Commercial Viability : Fluorinated derivatives (e.g., 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl) are commercially available, suggesting better synthetic scalability or stability than the discontinued benzoic acid variant .
Functional Analogs in Drug Discovery
  • Neogliptin: Contains the same 2-azabicyclo[2.2.1]heptane core but with a nitrile group and beta-amino acid substituent. Molecular modeling shows superior DPP-4 inhibition due to reduced intramolecular cyclization .
  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid : A positional isomer with the carboxylic acid at the bridgehead. This modification increases steric hindrance, affecting receptor binding .
Physicochemical and Commercial Comparison
  • Solubility and Stability : The benzoic acid group in the target compound enhances water solubility but may contribute to instability via cyclization. In contrast, fluorinated analogs (e.g., 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl) exhibit improved lipophilicity and metabolic stability .
  • Cost and Availability : Derivatives like 2-Azabicyclo[2.2.1]heptane are priced at €81.00/g (), while the benzoic acid variant is discontinued, likely due to higher synthesis costs or regulatory hurdles .

Biological Activity

4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is a bicyclic compound that features a benzoic acid moiety linked to a bicyclic amine structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is C13_{13}H15_{15}N O2_{2}, with a molecular weight of approximately 217.27 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, enzymes, and receptors. The nitrogen atom in the bicyclic structure allows it to participate in diverse biochemical reactions, potentially influencing enzyme activity and receptor binding .

1. Enzyme Interaction

Research indicates that derivatives of benzoic acid, including this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .

2. Cytotoxicity and Antiproliferative Effects

Studies have shown that certain derivatives exhibit low cytotoxicity in various cancer cell lines, such as Hep-G2 and A2058, while promoting proteasomal and lysosomal activities . This suggests potential applications in cancer therapy by modulating protein degradation pathways without inducing significant cytotoxic effects.

3. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential for mitigating oxidative stress in cells. Antioxidants play a critical role in preventing cellular damage associated with various diseases .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Study 1: Protein Degradation Pathways
A study demonstrated that specific benzoic acid derivatives could significantly activate cathepsins B and L, enzymes involved in protein degradation pathways. The activation was measured using human foreskin fibroblasts, showing promising results for anti-aging applications by enhancing proteostasis .

Study 2: Antiproliferative Activity
In another investigation, compounds similar to this compound were tested for their antiproliferative effects on melanoma cells, revealing that some derivatives could inhibit cell growth effectively while maintaining low toxicity levels .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeNotable Biological Activity
1-Methyl-4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acidBicyclic amine derivativePotential enhancement of lipophilicity
4-(Piperidin-1-yl)benzoic acidPiperidine derivativeAnalgesic properties
4-(Morpholin-4-yl)benzoic acidMorpholine derivativeDifferent pharmacokinetic profiles

Q & A

Q. What are the recommended synthetic routes for 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid?

  • Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative (e.g., 4-aminobenzoic acid) with a bicyclic amine precursor. For example, a reductive amination strategy could be employed using sodium cyanoborohydride in methanol under acidic conditions . Alternatively, coupling reagents like EDC/HOBt may facilitate amide bond formation between the bicyclo[2.2.1]heptane amine and a benzoyl chloride derivative. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can the structure of this compound be validated after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the bicyclo[2.2.1]heptane scaffold (e.g., characteristic splitting patterns for bridgehead protons) and benzoic acid moiety (aromatic protons, carboxylic acid peak at ~12 ppm).
  • HRMS : Verify molecular ion peaks matching the exact mass (C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2, expected [M+H]+^+ = 218.1176).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the bicyclic system .

Q. What are the standard protocols for assessing its solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy at λmax ~260 nm (aromatic absorption).
  • Stability : Incubate the compound in buffer at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas over time.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Derivatization : Modify the benzoic acid moiety (e.g., introduce electron-withdrawing groups at the 3-position) or the bicyclic amine (e.g., substituents on the nitrogen).
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays. Prioritize compounds with IC50 values ≤1 µM.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the bicyclo system .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays). Include positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Compare data across studies, adjusting for variables like buffer composition (e.g., Mg2+^{2+} concentration affecting enzyme activity) or cell-line specificity.
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., cell viability assays alongside enzymatic assays) .

Q. What strategies are effective for improving synthetic yield of the bicyclo[2.2.1]heptane core?

  • Methodological Answer :
  • Optimized Cyclization : Use a Diels-Alder reaction between furan and a dienophile (e.g., maleic anhydride) under high pressure (1–2 kbar) to favor the bicyclo[2.2.1] system.
  • Catalysis : Employ chiral Lewis acids (e.g., Jacobsen’s catalyst) to enhance enantioselectivity.
  • Workflow : Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 1:1 EtOAc/hexane) and isolate intermediates via vacuum distillation .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (target ≤3), aqueous solubility (≥50 µM), and CYP450 inhibition.
  • Metabolic Stability : Simulate phase I metabolism (e.g., oxidation of the bicyclo system) using Schrödinger’s Metabolism Module.
  • BBB Penetration : Apply the BBB Score algorithm, prioritizing derivatives with polar surface area ≤80 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.